Product packaging for O,O-Diethyl O-2-ethylthioethyl phosphate(Cat. No.:CAS No. 23052-51-9)

O,O-Diethyl O-2-ethylthioethyl phosphate

Cat. No.: B15344003
CAS No.: 23052-51-9
M. Wt: 242.28 g/mol
InChI Key: NMQDGOQOOUKIGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O,O-Diethyl O-2-ethylthioethyl phosphate is an organophosphate compound of significant interest in scientific research, particularly for investigations into the class's mode of action and environmental fate. Like other organophosphates, its primary research value lies in its function as an acetylcholinesterase (AChE) inhibitor . This compound is structurally related to insecticides such as disulfoton and demeton-O, which are known to exert their effects by phosphorylating the acetylcholinesterase enzyme at nerve endings . This inhibition prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation and subsequent disruption of nerve impulse transmission, a mechanism that is critically important in neurotoxicological studies . Research applications for this compound include its use as a model compound in environmental chemistry to understand the behavior and degradation pathways of organophosphates, such as photodegradation and hydrolysis . It also serves as a tool in biochemistry and toxicology for probing the kinetics of cholinesterase inhibition and the physiological consequences of acetylcholine accumulation . This product is strictly for research purposes in a controlled laboratory setting. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound should be aware of the potential hazards common to organophosphates, which can include high acute toxicity through dermal, inhalation, and oral routes, and should consult relevant safety data and conduct appropriate risk assessments before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19O4PS B15344003 O,O-Diethyl O-2-ethylthioethyl phosphate CAS No. 23052-51-9

Properties

CAS No.

23052-51-9

Molecular Formula

C8H19O4PS

Molecular Weight

242.28 g/mol

IUPAC Name

diethyl 2-ethylsulfanylethyl phosphate

InChI

InChI=1S/C8H19O4PS/c1-4-10-13(9,11-5-2)12-7-8-14-6-3/h4-8H2,1-3H3

InChI Key

NMQDGOQOOUKIGM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OCCSCC

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

O,O-Diethyl O-2-ethylthioethyl phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alkyl halides, triethylamine, and sulfur. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with alkyl halides in the presence of triethylamine and sulfur can yield phosphorothioates .

Scientific Research Applications

O,O-Diethyl O-2-ethylthioethyl phosphate, also known as Demeton-O, is an organophosphate compound with various applications, primarily as an insecticide . This compound has the molecular formula C8H19O4PSC_8H_{19}O_4PS and a molecular weight of 258.338 g/mol .

Insecticide

This compound is used as an insecticide . Organophosphorus insecticides like this one are known for their ability to degrade easily in the environment, which makes them useful in controlling pests . These compounds work by inhibiting cholinesterase, an enzyme crucial for nerve function in both insects and humans .

Historical Use and Toxic Effects

Historically, disulfoton, a related organophosphate, has been used as a pesticide . However, it is classified as super toxic, with a probable oral lethal dose in humans being less than 5 mg/kg . Disulfoton can be fatal if inhaled, swallowed, or absorbed through the skin, and contact may cause burns to the skin and eyes .

Toxicity and Metabolism

Studies on disulfoton, which shares similar toxicological properties with this compound, indicate that it is readily absorbed by the gastrointestinal tract . The metabolites found in urine include diethyl phosphate (DEP), diethyl thiophosphate (DETP), diethyl dithiophosphate (DEDPT), and diethyl phosphorothiolate (DEPTh) . The presence of these metabolites in urine suggests exposure to disulfoton or other organophosphate insecticides .

Neurological Effects

Exposure to disulfoton can lead to neurological effects due to cholinesterase inhibition . This inhibition results in the accumulation of acetylcholine at synapses and neuromuscular junctions, leading to overstimulation of cholinergic systems . Symptoms of such overstimulation include headache, vertigo, and confusion .

First Aid Measures

In case of exposure to organophosphates like disulfoton, it is important to move the victim to fresh air and evaluate vital signs . If there is no pulse, CPR should be administered, and if the person is not breathing, artificial respiration should be provided . Oxygen or other respiratory support should be given if breathing is labored . Medical authorization should be obtained for the administration of an antidote or other invasive procedures, and the affected individual should be transported to a healthcare facility .

Environmental Considerations

Due to the toxicity of organophosphates, it is crucial to have facilities for quickly drenching the body in case of exposure . These facilities should provide an adequate quantity of water to remove the substance from any exposed body areas .

Stabilized Insecticide Formulations

Insecticide formulations containing organophosphorus insecticides on clay carriers can be stabilized by incorporating specific weight percentages to enhance their effectiveness and safety .

Mechanism of Action

The mechanism of action of O,O-Diethyl O-2-ethylthioethyl phosphate involves its interaction with molecular targets and pathways in biological systems. As an organophosphorus compound, it can inhibit cholinesterase enzymes, leading to the accumulation of acetylcholine in synapses and disrupting normal nerve function . This mechanism is similar to that of other organophosphorus anticholinesterase agents.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The substituent on the phosphate group determines the compound's reactivity, toxicity, and environmental persistence. Key analogs and their substituents are compared below:

Compound Name Substituent Molecular Formula Key Functional Groups
O,O-Diethyl O-2-ethylthioethyl phosphate 2-ethylthioethyl (-CH₂CH₂SCH₂CH₃) C₈H₁₉O₄PS Phosphate, thioether
Paraoxon (O,O-Diethyl O-4-nitrophenyl phosphate) 4-nitrophenyl (-C₆H₄NO₂) C₁₀H₁₄NO₆P Phosphate, nitro group
Parathion (O,O-Diethyl O-4-nitrophenyl phosphorothioate) 4-nitrophenyl, phosphorothioate C₁₀H₁₄NO₅PS Phosphorothioate, nitro group
Chlorpyrifos (O,O-Diethyl O-3,5,6-trichloro-2-pyridyl phosphorothioate) Trichloropyridyl C₉H₁₁Cl₃NO₃PS Phosphorothioate, chlorine
Coumaphos (O,O-Diethyl O-3-chloro-4-methylcoumarinyl phosphate) Chlorinated coumarinyl C₁₄H₁₆ClO₅PS Phosphate, coumarin

Key Observations :

  • Phosphorothioates (e.g., Parathion, Chlorpyrifos) are generally less reactive than their oxon counterparts (e.g., Paraoxon) but become toxic upon oxidative desulfuration to oxons in vivo .
  • Nitro groups (Paraoxon) and chlorinated aromatics (Chlorpyrifos) enhance electron-withdrawing effects, increasing AChE inhibition potency .

Toxicity Profiles

Compound LD₅₀ (Oral, Rat) Primary Mechanism Neurotoxicity Evidence
This compound Not reported Presumed AChE inhibition Limited data
Paraoxon ~1.8 mg/kg Direct AChE inhibition High acute toxicity
Parathion ~13 mg/kg Activated to Paraoxon in vivo Delayed neurotoxicity
Chlorpyrifos ~135 mg/kg Oxon metabolite inhibits AChE Developmental neurotoxicity
Coumaphos ~90 mg/kg AChE inhibition Used as acaricide

Key Observations :

  • Paraoxon’s nitro group increases electrophilicity, making it a potent direct AChE inhibitor without requiring metabolic conversion .

Degradation Pathways and Environmental Persistence

Compound Degradation Products Environmental Half-Life Key Degradation Mechanisms
This compound Not reported Unknown Likely hydrolysis or microbial action
Paraoxon O,O-Diethyl phosphate, p-nitrophenol Days to weeks Hydrolysis, UV photolysis
Parathion Paraoxon, 4-nitrophenol, diethyl thiophosphate Weeks Oxidative desulfuration
Chlorpyrifos 3,5,6-Trichloro-2-pyridinol, diethyl phosphate Months Hydrolysis, microbial degradation

Key Observations :

  • Chlorpyrifos’ trichloropyridinyl group contributes to environmental persistence, whereas nitroaromatic compounds (Paraoxon) degrade faster .
  • Sulfur-containing metabolites (e.g., diethyl thiophosphate) are common in phosphorothioate degradation but may retain toxicity .

Analytical Detection Methods

  • O,O-Diethyl phosphate and O,O-diethyl thiophosphate are common metabolites measured via GC-FPD or LC-MS after derivatization .
  • Paraoxon and Parathion are detected using cholinesterase inhibition assays, leveraging their neurotoxic activity .

Biological Activity

O,O-Diethyl O-2-ethylthioethyl phosphate is an organophosphorus compound with significant biological activity, particularly as an inhibitor of cholinesterase enzymes. This inhibition leads to the accumulation of acetylcholine at synapses, disrupting normal nerve function and potentially resulting in symptoms associated with organophosphate poisoning, such as muscle spasms and respiratory distress. The molecular formula for this compound is C8H19O4PSC_8H_{19}O_4PS, and it has a molecular weight of approximately 242.28 g/mol .

The primary biological activity of this compound is its ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. The inhibition of AChE results in an accumulation of acetylcholine, leading to overstimulation of cholinergic receptors. This mechanism underlies the neurotoxic effects observed with exposure to this compound and other organophosphates .

Toxicological Profile

The toxicological profile of this compound includes various health effects that can be categorized as follows:

Comparative Analysis with Other Organophosphates

To understand the biological activity of this compound better, it can be compared with other organophosphorus compounds based on their structure and biological effects:

Compound NameMolecular FormulaNotable Properties
Diethyl 2-bromoethylphosphonateC6H14BrO4PC_6H_{14}BrO_4PUsed in organic synthesis; similar reactivity
Tetraethyl pyrophosphateC8H20O4P2C_8H_{20}O_4P_2Known for its use as a pesticide; highly toxic
DisulfotonC12H18O3PSC_12H_{18}O_3PSA pesticide with similar cholinesterase inhibition properties

This table highlights that while these compounds share some structural similarities and biological activities, this compound has unique applications and synthesis methods due to its distinct ethylthio group, which contributes to its reactivity profile.

Human Exposure Incidents

Several case studies have documented incidents of poisoning due to organophosphate exposure, including those involving compounds similar to this compound. Symptoms reported include:

  • Acute Cholinergic Crisis : Patients exhibited severe symptoms such as muscle twitching, respiratory distress, and altered mental status following exposure.
  • Long-term Health Effects : Some individuals reported persistent neurological symptoms even after acute poisoning episodes, suggesting potential long-term neurotoxic effects.

Animal Studies

Research involving animal models has demonstrated significant cholinesterase inhibition following exposure to organophosphates. For example:

  • In studies where rats were administered doses of similar compounds, significant reductions in AChE activity were observed across various tissues, indicating widespread neurotoxic effects .
  • Developmental studies showed that offspring from exposed mothers exhibited delayed development and neurological deficits.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting and quantifying O,O-Diethyl O-2-ethylthioethyl phosphate in environmental samples?

  • Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) with isotope-labeled internal standards (e.g., deuterated analogs) to enhance precision. Calibrate using reference standards (e.g., O,O-Diethyl thiophosphate potassium salt) for method validation, as demonstrated in pesticide residue studies . For complex matrices (e.g., soil), employ solid-phase extraction (SPE) with C18 cartridges to reduce matrix interference.

Q. How can researchers synthesize this compound with high purity for experimental use?

  • Methodological Answer : Follow organophosphorus synthesis protocols involving the reaction of diethyl phosphorochloridate with 2-ethylthioethyl alcohol under inert conditions. Purify via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent). Confirm purity using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Q. What biochemical pathways are primarily disrupted by this compound in model organisms?

  • Methodological Answer : The compound inhibits acetylcholinesterase (AChE) via phosphorylation of the active-site serine residue, disrupting neurotransmitter breakdown. In vitro assays (e.g., Ellman’s method) using rat liver microsomes or recombinant AChE can quantify inhibition kinetics. Cross-validate with structural analogs (e.g., disulfoton) to identify specificity .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported toxicity data of this compound across studies?

  • Methodological Answer : Conduct meta-analysis with strict inclusion criteria (e.g., standardized OECD guidelines for toxicity testing). Use multivariate regression to isolate confounding variables (e.g., exposure duration, species-specific metabolic rates). Compare with analogs (e.g., diethyl dithiophosphate) to assess structural determinants of toxicity .

Q. How can factorial design optimize reaction conditions for derivatizing this compound in metabolic studies?

  • Methodological Answer : Apply a 2^k factorial design to test variables (temperature, pH, catalyst concentration). Use response surface methodology (RSM) to model interactions. For example, optimize derivatization efficiency for GC-MS analysis by varying trifluoroacetic anhydride concentrations and reaction times .

Q. What computational approaches predict interactions between this compound and acetylcholinesterase?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using AChE crystal structures (PDB ID 1ACJ). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Compare binding energies with organophosphate analogs to identify key residues (e.g., His447, Glu334) .

Methodological Considerations for Data Contradictions

  • Cross-Study Harmonization : Standardize protocols for environmental sampling (e.g., QuEChERS extraction) to minimize variability .
  • Structural Analog Comparison : Use toxicity data from compounds like disulfoton (O,O-Diethyl S-2-ethylthioethyl dithiophosphate) to infer metabolic pathways and degradation products .
  • Sensitivity Analysis : In computational studies, test force fields (e.g., CHARMM vs. AMBER) to evaluate robustness of interaction predictions .

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